REACTION_SMILES
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[Br:12][c:13]1[cH:14][cH:15][c:16]([I:19])[cH:17][cH:18]1.[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([B:9]([OH:10])[OH:11])[s:8]1>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7](-[c:16]2[cH:15][cH:14][c:13]([Br:12])[cH:18][cH:17]2)[s:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(I)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(B(O)O)s1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(-c2ccc(Br)cc2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |